Functional Selectivity: >16-Fold Preference for Human CysLT2 Over CysLT1 Receptors
N-methylleukotriene C4 demonstrates a clear functional selectivity for the CysLT2 receptor over the CysLT1 receptor. In a cell-based calcium mobilization assay (aequorin), it exhibits an EC50 of 122 nM at the human CysLT2 receptor, while its potency at the human CysLT1 receptor is significantly lower, with an EC50 exceeding 2000 nM [1]. In contrast, the endogenous ligand LTC4 shows essentially equipotent activity at both receptors in this assay [2], and LTD4 is a potent agonist at both [3].
| Evidence Dimension | Functional Agonist Potency (EC50) |
|---|---|
| Target Compound Data | hCysLT2: 122 nM; hCysLT1: >2000 nM |
| Comparator Or Baseline | LTC4: hCysLT2 ~100-200 nM, hCysLT1 ~100-200 nM; LTD4: hCysLT2 ~1-10 nM, hCysLT1 ~1 nM |
| Quantified Difference | >16-fold selectivity for CysLT2 over CysLT1 (NMLTC4) vs. no selectivity (LTC4) or CysLT1 preference (LTD4) |
| Conditions | Aequorin cell-based calcium mobilization assay in cells expressing recombinant human CysLT1 or CysLT2 receptors. |
Why This Matters
This selectivity allows researchers to isolate and study CysLT2-mediated signaling events without confounding activation of CysLT1, which is impossible with native LTC4 or LTD4.
- [1] Yan, D., et al. (2011). Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT₂) agonist, N-methyl-leukotriene C₄, in calcium reporter and β arrestin assays. Molecular Pharmacology, 79(2), 270-278. View Source
- [2] Heise, C. E., et al. (2000). Characterization of the human cysteinyl leukotriene 2 receptor. Journal of Biological Chemistry, 275(39), 30531-30536. View Source
- [3] Capra, V., et al. (2004). Molecular and functional aspects of human cysteinyl leukotriene receptors. Pharmacological Research, 50(1), 1-11. View Source
